molecular formula C22H21N3O4 B2578109 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 941882-86-6

6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2578109
CAS No.: 941882-86-6
M. Wt: 391.427
InChI Key: RANYVMSWWZCVCA-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core, substituted with a 3,4-dimethoxyphenyl group and an indolin-1-yl-2-oxoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyridazinone Core: Starting from a suitable dicarbonyl compound, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Indolin-1-yl-2-oxoethyl Side Chain: This step may involve nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indolin-1-yl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the indolin-1-yl-2-oxoethyl side chain.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

Biologically, pyridazinone derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents. This compound may be investigated for similar activities.

Industry

In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives interact with enzymes or receptors, modulating their activity. The indolin-1-yl group may enhance binding affinity to certain proteins, while the dimethoxyphenyl group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the indolin-1-yl-2-oxoethyl side chain.

    2-(2-(Indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

The combination of the 3,4-dimethoxyphenyl group and the indolin-1-yl-2-oxoethyl side chain in 6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one provides a unique structural framework that may result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-19-9-7-16(13-20(19)29-2)17-8-10-21(26)25(23-17)14-22(27)24-12-11-15-5-3-4-6-18(15)24/h3-10,13H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYVMSWWZCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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